3-(3,3-Difluorocyclobutyl)propanenitrile
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Overview
Description
3-(3,3-Difluorocyclobutyl)propanenitrile is a fluorinated organic compound with the molecular formula C7H9F2N and a molecular weight of 145.15 g/mol . It is characterized by the presence of a difluorocyclobutyl ring attached to a propanenitrile group. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Difluorocyclobutyl)propanenitrile typically involves the reaction of a difluorocyclobutyl precursor with a suitable nitrile source under controlled conditions. One common method includes the use of difluorocyclobutyl bromide and sodium cyanide in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluorocyclobutyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-), amines (NH2R), aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)propanenitrile is utilized in various scientific research fields due to its unique chemical properties:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Employed in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)propanenitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity for certain targets, potentially leading to therapeutic effects. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Difluorocyclobutyl)-3-oxopropanenitrile: Similar structure but with an additional oxo group, which may alter its reactivity and applications.
3-(3,3-Difluorocyclobutyl)propanamine:
Uniqueness
3-(3,3-Difluorocyclobutyl)propanenitrile is unique due to the combination of the difluorocyclobutyl ring and the nitrile group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C7H9F2N |
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Molecular Weight |
145.15 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)propanenitrile |
InChI |
InChI=1S/C7H9F2N/c8-7(9)4-6(5-7)2-1-3-10/h6H,1-2,4-5H2 |
InChI Key |
CCQWSNXXEKJHCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CCC#N |
Origin of Product |
United States |
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